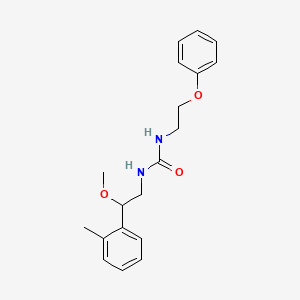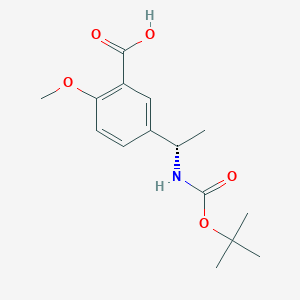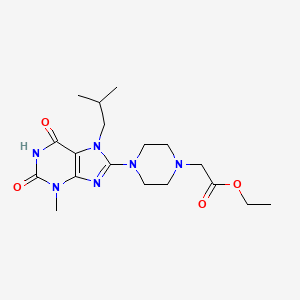
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea, also known as MTPEP, is a chemical compound that has been extensively researched for its potential therapeutic applications. MTPEP belongs to the class of urea derivatives and has been found to exhibit potent biological activities.
Scientific Research Applications
Polyethylene Glycol Conjugates for Drug Delivery
Research on the reversible attachment of methoxypoly(ethylene glycol) (mPEG) to amino-containing substrates, which is exemplified by the creation of mPEG-DTB-alcohol and its attachment to distearoylphosphatidylethanolamine (DSPE), suggests applications in drug delivery. These lipopolymers can incorporate into liposomes, losing their polymer coating under in vivo-like conditions, indicating the potential for controlled release and targeted delivery systems (Zalipsky et al., 1999).
Antioxidant Activity Relationship of Phenolic Compounds
A study on the antioxidant activities of phenolic acids, investigating how methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups promote antioxidant activities, can be related to research on urea derivatives. The findings demonstrate the potential of such functional groups in enhancing the antioxidant properties of compounds, which might be applicable to the synthesis and application of urea derivatives in antioxidant research (Chen et al., 2020).
Spectroscopic and Chemical Properties
The preparation and characterization of complex molecules, such as 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol, offer insights into the chemical and spectroscopic properties of methoxy and urea-containing compounds. These studies, including molecular geometry and vibrational frequencies, provide foundational knowledge for the application of similar compounds in various research fields (Saraçoǧlu & Cukurovalı, 2013).
Chemical Exchange and Molecular Interaction Studies
Investigations into the chemical exchange and molecular interactions, such as those between 2-methoxyphenol solutes and solvent molecules, shed light on the dynamics of hydrogen bonding and complex formation. These studies have implications for understanding the interactions of methoxy and urea derivatives with various solvents and biomolecules, potentially influencing drug design and molecular recognition research (Zheng et al., 2006).
Biomarkers of Exposure
Research on the determination of urinary methoxyphenols as biomarkers for woodsmoke exposure demonstrates the application of chemical analysis in environmental health and safety. This approach could be adapted to monitor exposure to various chemical compounds, including urea derivatives, contributing to occupational health science (Dills et al., 2006).
properties
IUPAC Name |
1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-15-8-6-7-11-17(15)18(23-2)14-21-19(22)20-12-13-24-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQUIDQPTFGHHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NCCOC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2415279.png)

![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)
![2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine](/img/structure/B2415283.png)
![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)


![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)
![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)

